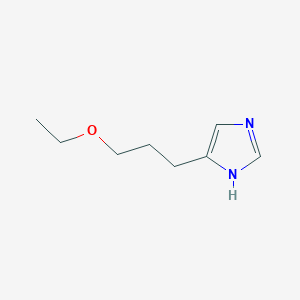

4-(3-ethoxypropyl)-3H-imidazole

Vue d'ensemble

Description

FUB-130, également connu sous le nom de PD051184, est un composé synthétique qui agit comme un antagoniste de haute affinité pour les récepteurs H3 de l'histamine. Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans la modulation des activités liées à l'histamine dans le système nerveux central. Le composé est connu pour sa capacité à inhiber la capture de l'histamine, ce qui en fait un outil précieux dans la recherche pharmacologique .

Méthodes De Préparation

La synthèse de FUB-130 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse comprend généralement :

Formation de la structure de base : La première étape implique la synthèse de la structure de base de l'indazole.

Introduction du groupe fonctionnel : Des groupes fonctionnels spécifiques, tels que des groupes fluorobenzyl et carbonyl, sont introduits dans la structure de base par diverses réactions chimiques.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

FUB-130 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution, en particulier celles impliquant le groupe fluorobenzyl, sont courantes dans la synthèse et la modification de FUB-130.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

FUB-130 a plusieurs applications de recherche scientifique, notamment :

Recherche pharmacologique : Il est utilisé pour étudier le récepteur H3 de l'histamine et son rôle dans divers processus physiologiques.

Neurosciences : Le composé est précieux dans la recherche liée au système nerveux central, en particulier pour comprendre la régulation de la libération des neurotransmetteurs.

Développement de médicaments : FUB-130 sert de composé de référence pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs de l'histamine.

Toxicologie : Il est utilisé dans des études toxicologiques pour comprendre ses effets et ses risques potentiels.

Mécanisme d'action

FUB-130 exerce ses effets en se liant aux récepteurs H3 de l'histamine, qui se trouvent principalement dans le système nerveux central. En agissant comme un antagoniste, il inhibe la capture de l'histamine, modulant ainsi la libération de divers neurotransmetteurs. Cette action affecte plusieurs voies moléculaires impliquées dans les fonctions cognitives, la régulation du sommeil-éveil et d'autres activités du système nerveux central .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Imidazole derivatives, including 4-(3-ethoxypropyl)-3H-imidazole, have been explored for their antimicrobial activities. Research indicates that imidazole compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown promising results against Bacillus cereus and Escherichia coli, indicating potential for development as antibacterial agents .

Analgesic and Anti-inflammatory Activities

Studies have demonstrated that imidazole-based compounds can act as effective analgesics and anti-inflammatory agents. For example, a series of novel imidazole analogues were synthesized and evaluated for their analgesic properties, with some showing up to 89% efficacy at specific dosages . This highlights the potential of this compound in pain management therapies.

Materials Science

Flotation Agents in Mineral Recovery

In the field of materials science, this compound has been investigated as a flotation collector for lithium recovery from minerals such as spodumene. Experimental results indicated that the compound could significantly enhance the flotation yield, achieving recovery rates between 40% to 50% when used with appropriate frothers . This application is particularly relevant in the context of increasing demand for lithium in battery technologies.

Environmental Applications

Sustainable Chemical Processes

The imidazole scaffold is known for its versatility in catalysis and as a ligand in various chemical reactions. Research has shown that imidazole derivatives can facilitate sustainable chemical processes by acting as catalysts or stabilizers in reactions aimed at reducing environmental impact. The ability of these compounds to interact with different substrates makes them valuable in designing greener synthetic pathways .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Activity (Zone of Inhibition) |

|---|---|---|

| 1 | Bacillus cereus | 15 mm |

| 2 | Escherichia coli | 10 mm |

| 3 | Staphylococcus aureus | 12 mm |

Table 2: Flotation Recovery Rates Using Imidazole Derivatives

| Compound | pH Level | Recovery Yield (%) |

|---|---|---|

| This compound | 2 | 45 |

| Polyether-tethered variant | 8 | 50 |

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted on various imidazo[4,5-b]pyridine derivatives revealed that modifications to the imidazole ring can enhance antibacterial activity. The findings suggest that structural variations can lead to improved interactions with bacterial enzymes, thereby increasing efficacy against resistant strains . -

Lithium Recovery Experiment

An experimental setup was designed to assess the flotation efficiency of several imidazole derivatives in lithium extraction processes. The study found that the use of longer-chain imidazoles significantly improved recovery rates compared to shorter-chain variants, indicating the importance of molecular structure in flotation performance .

Mécanisme D'action

FUB-130 exerts its effects by binding to histamine H3 receptors, which are primarily found in the central nervous system. By acting as an antagonist, it inhibits the uptake of histamine, thereby modulating the release of various neurotransmitters. This action affects several molecular pathways involved in cognitive functions, sleep-wake regulation, and other central nervous system activities .

Comparaison Avec Des Composés Similaires

FUB-130 est similaire à d'autres antagonistes des récepteurs H3 de l'histamine, tels que l'iodoproxyfane et le carboperamide. Il est unique par sa haute affinité et sa puissance dans l'inhibition de la capture de l'histamine. Des composés similaires comprennent :

Iodoproxyfane : Un autre antagoniste des récepteurs H3 à haute affinité présentant des propriétés pharmacologiques similaires.

Carboperamide : Connu pour son efficacité dans l'inhibition de la capture de l'histamine, bien que moins puissant que FUB-130.

FUB-188 et FUB-135 : Ces composés sont également des antagonistes des récepteurs H3, mais présentent une affinité et une puissance inférieures à celles de FUB-130.

FUB-130 se distingue par sa haute puissance et son efficacité dans la modulation des activités liées à l'histamine, ce qui en fait un composé précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles.

Activité Biologique

4-(3-ethoxypropyl)-3H-imidazole is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to significant physiological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Signal Transduction Modulation : It can alter signal transduction pathways, impacting cellular responses to external stimuli.

- Induction of Apoptosis : Evidence suggests that this compound may induce programmed cell death in certain cancer cell lines, which is crucial for therapeutic applications.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HL-60 (leukemia), and HCT-116 (colon cancer).

- IC50 Values : The compound demonstrated significant potency with IC50 values in the low micromolar range, indicating effective inhibition of cell growth.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| HL-60 | 0.4 | Inhibition of tubulin polymerization |

| HCT-116 | 2.6 | Modulation of signaling pathways |

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested for its effects on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in HL-60 cells, with a notable increase in the sub-G1 phase population, indicative of apoptotic activity .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with tubulin, inhibiting its polymerization. This was demonstrated through colchicine binding assays, where this compound effectively displaced colchicine from its binding site on tubulin, leading to enhanced antiproliferative activity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and metabolic stability; however, detailed toxicity assessments are necessary to ensure safety for clinical applications.

Propriétés

Formule moléculaire |

C8H14N2O |

|---|---|

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

5-(3-ethoxypropyl)-1H-imidazole |

InChI |

InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10) |

Clé InChI |

RSHKAUMLIJVWFJ-UHFFFAOYSA-N |

SMILES |

CCOCCCC1=CN=CN1 |

SMILES canonique |

CCOCCCC1=CN=CN1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ethyl-3-(1H-imidazol-4-yl)propyl ether FUB 465 FUB465 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.